1-Methyl-5-nitroindoline
Overview
Description
1-Methyl-5-nitroindoline is an organic compound with the molecular formula C9H10N2O2. It belongs to the class of indoline derivatives, which are known for their diverse chemical properties and applications. This compound is particularly notable for its use as a molecular probe in various scientific studies, especially those involving the structural changes of liquid water with temperature .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-5-nitroindoline (MNI) is the structure of liquid water .
Mode of Action
MNI interacts with its target, liquid water, by detecting changes in the water’s structure as temperature varies . Its solvatochromic dependence against solvent dipolarity (SdP) and solvent polarizability (SP) allows it to determine whether structural changes occur in the liquid water when changing temperature .
Result of Action
The result of MNI’s action is the detection of a change in the structure of liquid water at varying temperatures . The relationship of the peak wavenumber of the first absorption band of this probe with temperature clearly shows a minimum at 43 °C that indicates a change of structure in the liquid water at ambient pressure .
Action Environment
Environmental factors, specifically temperature, significantly influence the action, efficacy, and stability of MNI . The molecule is able to detect structural changes in liquid water across a temperature range of 35–45 °C .
Preparation Methods
The synthesis of 1-Methyl-5-nitroindoline typically involves the nitration of 1-methylindoline. One common method includes the reaction of 1-methylindoline with nitric acid under controlled conditions to introduce the nitro group at the 5-position. The reaction is usually carried out in a solvent such as acetic acid, and the temperature is carefully monitored to avoid over-nitration.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-5-nitroindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-5-nitroindoline has several scientific research applications:
Comparison with Similar Compounds
1-Methyl-5-nitroindoline can be compared with other indoline derivatives such as:
1-Methylindoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindoline: Lacks the methyl group, which can influence its solubility and reactivity.
1-Methyl-2-nitroindoline: Has the nitro group at a different position, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-methyl-5-nitro-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTWOKSFYDNPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171980 | |
Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-25-6 | |
Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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